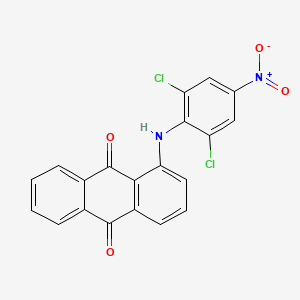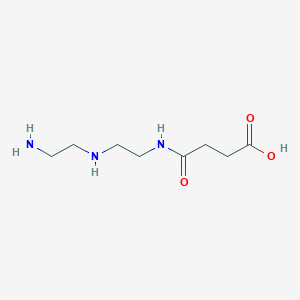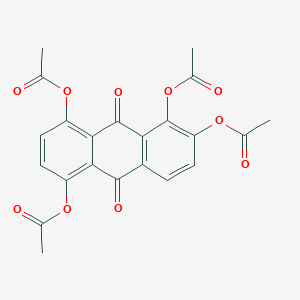![molecular formula C17H10O10 B13144223 [1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)
[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-2,3’,4,5’,6-pentacarboxylicacid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of five carboxylic acid groups attached to the biphenyl structure. Biphenyl compounds are known for their aromatic properties and are widely used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,3’,4,5’,6-pentacarboxylicacid typically involves the functionalization of biphenyl through various organic reactions. One common method is the Friedel-Crafts acylation, where biphenyl is reacted with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces acyl groups onto the biphenyl ring, which can then be further oxidized to form carboxylic acid groups.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,3’,4,5’,6-pentacarboxylicacid may involve large-scale oxidation processes using strong oxidizing agents such as potassium permanganate or chromium trioxide. These processes are designed to ensure high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted biphenyl compounds.
科学的研究の応用
Chemistry: In chemistry, [1,1’-Biphenyl]-2,3’,4,5’,6-pentacarboxylicacid is used as a building block for the synthesis of more complex organic molecules. Its multiple carboxylic acid groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and proteins. It may serve as a model compound for understanding the behavior of carboxylic acid-containing molecules in biological systems.
Medicine: Research is ongoing to explore the potential medicinal applications of [1,1’-Biphenyl]-2,3’,4,5’,6-pentacarboxylicacid. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In industry, the compound is used in the production of polymers, resins, and other materials. Its carboxylic acid groups provide sites for further chemical modifications, making it valuable in material science.
作用機序
The mechanism of action of [1,1’-Biphenyl]-2,3’,4,5’,6-pentacarboxylicacid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The biphenyl core provides a rigid and planar structure that can fit into specific binding pockets of proteins.
類似化合物との比較
Biphenyl: The parent compound with no carboxylic acid groups.
[1,1’-Biphenyl]-2,2’,3,3’,4,4’-hexacarboxylicacid: A similar compound with six carboxylic acid groups.
[1,1’-Biphenyl]-4,4’-dicarboxylicacid: A compound with two carboxylic acid groups.
Uniqueness: [1,1’-Biphenyl]-2,3’,4,5’,6-pentacarboxylicacid is unique due to its five carboxylic acid groups, which provide multiple sites for chemical reactions and interactions. This makes it more versatile compared to biphenyl and other biphenyl derivatives with fewer carboxylic acid groups.
特性
分子式 |
C17H10O10 |
|---|---|
分子量 |
374.3 g/mol |
IUPAC名 |
2-(3,5-dicarboxyphenyl)benzene-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C17H10O10/c18-13(19)7-1-6(2-8(3-7)14(20)21)12-10(16(24)25)4-9(15(22)23)5-11(12)17(26)27/h1-5H,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27) |
InChIキー |
WJULYWVVWYZPTE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=C(C=C(C=C2C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13144147.png)
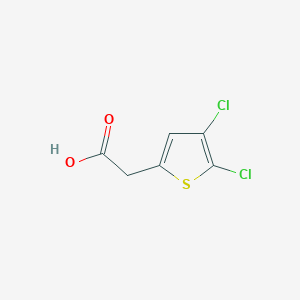
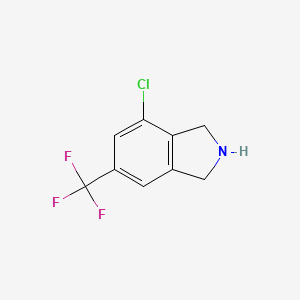
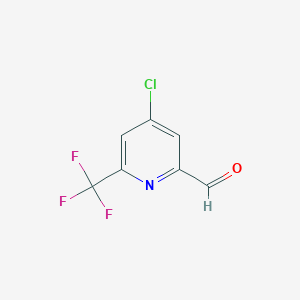
![8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13144178.png)
![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]-](/img/structure/B13144193.png)
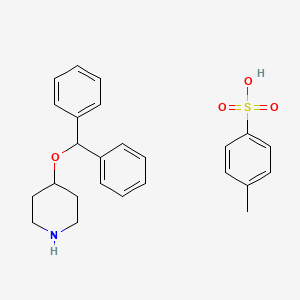
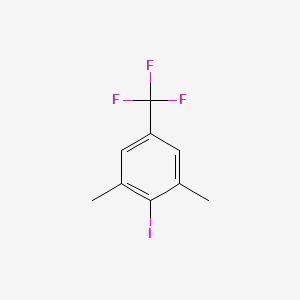
![7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13144208.png)
